Methyl 3-bromo-4-nitrobenzoate

Overview

Description

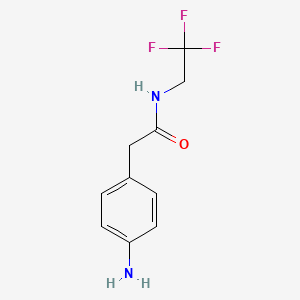

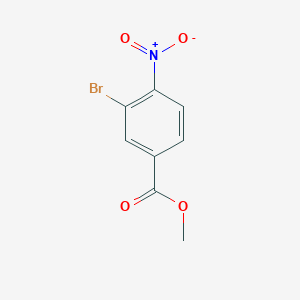

Methyl 3-bromo-4-nitrobenzoate is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of 3-Methyl-4-nitrobenzoic Acid : This compound is synthesized via oxidation of 2,4-dimethylnitrobenzene using molecular oxygen catalyzed by cobalt acetate in acetic acid. Sodium bromide acts as a co-catalyst, significantly increasing the yield of 3-methyl-4-nitrobenzoic acid (Cai & Shui, 2005).

Reaction with Amines : Methyl 3-bromo-4-nitrobenzoate reacts with amines in N,N-dimethylformamide, leading to both expected and unexpected structural isomers. This reaction has potential utility in the synthesis of certain aromatic compounds (Guerrera, Salerno, Lamartina & Spinelli, 1995).

Material Science and Pharmaceuticals

Cancer Research : A study on non-small cell lung cancer cell migration found that 4-methyl-3-nitrobenzoic acid, a related compound, significantly inhibited cell migration. This suggests potential applications in developing novel antimetastasis drugs (Chen, Zhang, Guo, Ma, Li, Liu, Zhang & Hao, 2011).

Analytical Chemistry

- Solute Descriptor Computation : Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid, a compound related to this compound, have been calculated using spectroscopic methods. This aids in understanding the solubility properties of the compound in various solvents (Acree, Bowen, Horton & Abraham, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-bromo-4-nitrobenzoate is a chemical compound with the molecular formula C8H6BrNO4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions

Biochemical Pathways

Brominated and nitrobenzoate compounds are often involved in electrophilic aromatic substitution reactions . These reactions can affect various biochemical pathways by introducing new functional groups to aromatic compounds, thereby altering their properties and activities.

Pharmacokinetics

It has been noted that similar compounds have high gastrointestinal absorption , which could impact their bioavailability

Result of Action

Given its potential involvement in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds in target molecules, potentially altering their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . It should be handled with personal protective equipment, and adequate ventilation should be ensured . These precautions suggest that the compound’s action may be influenced by factors such as exposure to air, light, and moisture.

Properties

IUPAC Name |

methyl 3-bromo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNGTPNMJBXBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618305 | |

| Record name | Methyl 3-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126759-30-6 | |

| Record name | Methyl 3-bromo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)

![tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1291204.png)